2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid
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Overview
Description
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][1].
Major Products
Scientific Research Applications
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules[][1].
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid
- 2-(2,4-Dioxoimidazolidin-1-yl)acetic acid
- 2-(2,4-Dioxoimidazolidin-1-yl)ethanoic acid
Properties
CAS No. |
64748-89-6 |
---|---|
Molecular Formula |
C5H5N3O4 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid |
InChI |
InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12) |
InChI Key |
JLGNBZNUPRFZII-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC(=O)O |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC(=O)O |
Synonyms |
[(2,4-Dioxo-1-imidazolidinyl)imino]acetic Acid; |
Origin of Product |
United States |
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